(4-Bromo-3,5-dichlorophenyl)methanol

Description

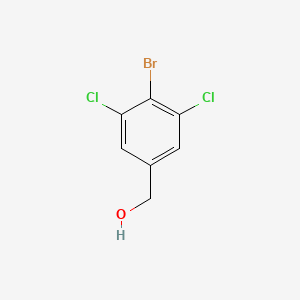

(4-Bromo-3,5-dichlorophenyl)methanol (CAS: 18585-06-3) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₅BrCl₂O. Its structure features a phenyl ring substituted with bromine at position 4, chlorine at positions 3 and 5, and a hydroxymethyl (–CH₂OH) group at position 1.

Structure

2D Structure

Properties

IUPAC Name |

(4-bromo-3,5-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQINSWIKRCKCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788545-31-2 | |

| Record name | (4-bromo-3,5-dichlorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

(4-Bromo-3,5-dichlorophenyl)methanol: undergoes various types of chemical reactions:

Oxidation: The methanol group can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivative.

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻) can be used for substitution reactions.

Major Products Formed:

Oxidation: (4-Bromo-3,5-dichlorophenyl) carboxylic acid.

Reduction: (4-Bromo-3,5-dichlorophenyl) amine.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3,5-dichlorophenyl)methanol: has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

(4-Bromo-3,5-dichlorophenyl)methanol: can be compared to other halogenated phenylmethanol derivatives, such as (3-Bromo-4,5-dichlorophenyl)methanol and (2-Bromo-3,5-dichlorophenyl)methanol . The uniqueness of this compound lies in the specific positioning of the halogen atoms, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

(a) (4-Bromo-3,5-difluorophenyl)methanol

- Molecular Formula : C₇H₅BrF₂O

- Substituents : Bromine (4), fluorine (3,5), hydroxymethyl (1).

- Key Differences : Fluorine replaces chlorine at positions 3 and 5. Fluorine’s smaller atomic size and higher electronegativity reduce steric hindrance and alter electronic properties compared to chlorine.

- Properties : Predicted collision cross-section data (structural analysis via SMILES: C1=C(C=C(C(=C1F)Br)F)CO) suggests distinct physicochemical behavior, such as lower boiling points than the chlorinated analog .

(b) 4-Bromo-2,5-dichlorophenol

- Molecular Formula : C₆H₃BrCl₂O

- Substituents : Bromine (4), chlorine (2,5), hydroxyl (–OH) directly attached to the ring.

- Key Differences : The hydroxyl group is on the aromatic ring rather than a benzyl position, increasing acidity (pKa ~8–10) compared to the milder acidity of the benzyl alcohol group in the target compound.

- Applications : Used as a reference standard in environmental analysis .

Functional Group Variants

(a) 1-(4-Bromo-3,5-dichlorophenyl)-2,2,2-trifluoroethanol (C49)

- Molecular Formula : C₈H₄BrCl₂F₃O

- Substituents: Bromine (4), chlorine (3,5), trifluoroethanol (–CF₃CH₂OH) group.

- Key Differences: The trifluoroethanol group enhances lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications (e.g., as an intermediate in drug synthesis). Reported as a clear liquid with 70% isolated yield .

(b) Bromophos (Organophosphate Derivative)

- Molecular Formula : C₈H₈BrCl₂O₃PS

- Substituents : Bromine (4), chlorine (2,5), phosphorothioate (–OPS(OCH₃)₂) group.

- Key Differences: The phosphorothioate group confers insecticidal activity, unlike the non-pesticidal hydroxymethyl group in the target compound. Structural differences in chlorine positions (2,5 vs. 3,5) also affect receptor binding .

Amino and Methyl Substituted Analogs

(a) 4-Amino-3,5-dichlorophenyl Derivatives

- Example: 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol hydrochloride (Clenbuterol analog).

- Key Differences: The amino group at position 4 increases solubility in polar solvents (e.g., water, methanol) and bioactivity, contrasting with the inert bromine in the target compound. Used clinically as a bronchodilator .

(b) 4-Bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC)

Comparative Data Table

Key Research Findings

- Electronic Effects: Chlorine’s strong electron-withdrawing nature in this compound increases the acidity of the hydroxymethyl group (pKa ~12–14) compared to fluorine analogs .

- Synthetic Utility: The trifluoroethanol variant (C49) demonstrates higher stability in metabolic pathways, making it preferable for drug development .

Biological Activity

(4-Bromo-3,5-dichlorophenyl)methanol is a polyhalogenated phenolic compound characterized by its molecular formula C9H8BrCl2O. This compound has garnered attention in recent years due to its significant biological activity, particularly in antimicrobial and antifungal applications.

Chemical Structure and Properties

The structure of this compound includes a phenolic backbone with bromine and chlorine substituents at the 4- and 3,5-positions, respectively. This unique arrangement contributes to its chemical reactivity and biological interactions.

Key Properties:

- Molecular Weight: 253.02 g/mol

- Appearance: White to off-white solid

- Solubility: Soluble in organic solvents such as methanol and ethanol

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. The halogenated structure enhances its reactivity, allowing it to effectively interact with various biological targets.

Antimicrobial Properties

Studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogens. The antimicrobial activity of this compound has been evaluated against several microorganisms:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has exhibited antifungal activity. For instance, it has been shown to inhibit the growth of Candida species effectively.

The mechanism through which this compound exerts its biological effects is believed to involve interaction with cellular membranes and disruption of cellular functions. Its halogen substituents may play a critical role in enhancing membrane permeability, leading to cell death in susceptible organisms.

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound as a lead compound in drug development.

-

Study on Antimicrobial Efficacy:

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various clinical isolates. The compound showed significant activity against resistant strains of bacteria, indicating its potential as an alternative therapeutic agent . -

Molecular Docking Studies:

In silico studies using molecular docking techniques have revealed that this compound can bind effectively to key enzymes involved in bacterial metabolism. This binding could inhibit enzymatic functions critical for bacterial survival .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, a comparison was made with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-chlorophenol | Bromine and chlorine on different positions | More hydrophilic due to additional hydroxyl group |

| 4-Bromo-3-methylphenol | Methyl group instead of dichloro substituents | Less reactive than dichloro analog |

| 2,4-Dichlorophenol | Two chlorine substituents | Lacks bromine but retains similar phenolic properties |

The specific combination of halogens in this compound significantly influences its chemical reactivity and biological activity compared to these similar compounds .

Preparation Methods

Synthesis Overview

The preparation of (4-Bromo-3,5-dichlorophenyl)methanol generally proceeds via:

- Synthesis of 1-bromo-3,5-dichlorobenzene or related bromo-dichlorobenzene intermediates.

- Introduction of the hydroxymethyl (-CH2OH) group at the para position relative to bromine and chlorine substituents.

- Reduction or functional group transformation steps to obtain the benzyl alcohol.

Preparation of 1-Bromo-3,5-dichlorobenzene Intermediate

The key starting material, 1-bromo-3,5-dichlorobenzene, can be prepared through a chlorination and bromination sequence starting from acetanilide derivatives, as described in an established patent process:

Step a: Chlorination of Acetanilide

Acetanilide is chlorinated at temperatures below 35 °C in the presence of 40–70% aqueous sulfuric acid, yielding N-2,4-dichlorophenylacetamide.

Step b: Deacetylation

The chlorinated acetanilide is heated between 75–150 °C (optimally 100–120 °C) to remove the acetyl group, producing 2,4-dichloroaniline derivatives.

Step c: Bromination

Bromine (gaseous or liquid) is added to the reaction mixture at 60–120 °C, forming a mixture of 2,4-dichloro-6-bromoaniline and 2,6-dichloro-4-bromoaniline in approximately equimolar ratios.

Step d: Diazotization and Deamination

The bromodichloroanilines are diazotized at 0 °C with sodium nitrite and then reduced with sodium hypophosphite to yield 1-bromo-3,5-dichlorobenzene with about 54% overall yield.

This process is advantageous due to the use of easily accessible starting materials, relatively mild conditions, and good yields. It avoids the use of difficult-to-access starting materials and problematic reagents like aluminum halides.

| Step | Reaction Conditions | Key Reagents | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| a | <35 °C, 40–70% H2SO4 aqueous | Acetanilide, Chlorine | N-2,4-dichlorophenylacetamide | NaCl byproduct filtered off |

| b | 75–150 °C (opt. 100–120 °C) | Heat | 2,4-dichloroaniline | Deacetylation step |

| c | 60–120 °C | Bromine | 2,4-dichloro-6-bromoaniline mixture | Bromination with bromine or in situ generated bromine |

| d | 0 °C diazotization, reduction at 30–50 °C | NaNO2, NaH2PO2 | 1-bromo-3,5-dichlorobenzene | 54% overall yield |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromo-3,5-dichlorophenyl)methanol, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves halogenated aromatic precursors subjected to nucleophilic substitution or Grignard reactions. For example, describes a multi-step synthesis using brominated intermediates under reflux conditions (e.g., ethanol at 80°C for 1 hour) to form structurally related compounds. Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratios of aldehyde and amine precursors) and purification via column chromatography or recrystallization (e.g., slow evaporation from ethyl alcohol, as in ). Monitoring reaction progress with TLC or HPLC (retention time ~0.66 minutes under SQD-FA05 conditions) ensures efficiency .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Mass Spectrometry (MS) : Exact mass determination (e.g., m/z 245.989 for similar brominated methanol derivatives, as in ) confirms molecular composition.

- HPLC/LCMS : Retention times (e.g., 0.66 minutes under SQD-FA05 conditions) and [M+H]+ peaks (e.g., m/z 294 in ) validate purity.

- Spectroscopy : FT-IR for hydroxyl (OH) stretch identification (~3200-3600 cm⁻¹) and NMR (¹H/¹³C) for aromatic proton environments (e.g., splitting patterns due to bromine and chlorine substituents) .

Q. What solubility properties of this compound are critical for purification, and how do solvent systems influence crystallization?

- Methodological Answer : Solubility in methanol-ethanol mixtures is critical for recrystallization. highlights systematic studies on brominated aryl compounds, where solubility increases with methanol content but decreases at lower temperatures. For example, cooling a saturated methanol-ethanol solution (3:1 v/v) to 4°C yields high-purity crystals. Solvent polarity and hydrogen-bonding capacity (e.g., methanol vs. chloroform) must be optimized to minimize impurities .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions in Suzuki-Miyaura or Buchwald-Hartwig coupling yields may arise from varying palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) or base selection (K₂CO₃ vs. Cs₂CO₃). Systematic screening using Design of Experiments (DoE) can identify optimal conditions. For example, notes that NaBH₄ reduction in methanol stabilizes intermediates, while KMnO₄ oxidation may degrade sensitive bromine substituents. Cross-validate results with LCMS (e.g., m/z 554 in ) to track by-products .

Q. What strategies are effective in minimizing by-product formation during the synthesis of this compound?

- Methodological Answer : By-products like dehalogenated or hydroxylated derivatives can be minimized by:

- Controlled Reaction Temperatures : Avoid exceeding 80°C during reflux to prevent thermal decomposition ( ).

- Inert Atmospheres : Use nitrogen/argon to suppress oxidation of the methanol group.

- Purification Techniques : Employ gradient HPLC (e.g., 10-90% acetonitrile in water) to separate isomers or bromine-loss products. ’s use of preparative HPLC (retention time 1.64 minutes) demonstrates efficacy in isolating target compounds .

Q. How do electronic effects of substituents influence the stability of this compound under different storage conditions?

- Methodological Answer : The electron-withdrawing effects of bromine and chlorine substituents increase acidity of the hydroxyl group, making the compound prone to oxidation. Stability studies should include:

- Accelerated Degradation Testing : Expose samples to UV light (254 nm) or elevated temperatures (40°C) and monitor via LCMS.

- pH-Dependent Stability : Store in neutral buffers (pH 6-8) to avoid acid-catalyzed dehydration. ’s analysis of similar brominated methanols shows predictable degradation pathways (e.g., formation of ketones via oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.